Pyrazolo[1,5-A]pyridine-3-carbothioamide
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
This compound represents the standard International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this heterocyclic compound. This systematic name precisely describes the structural arrangement of the molecule, indicating a pyrazole ring fused to a pyridine ring in a [1,5-a] orientation, with a carbothioamide group positioned at the 3-position of the resulting bicyclic system.
Several alternative naming conventions are used in the scientific literature and chemical databases to refer to this compound:
These alternative naming conventions emphasize different structural aspects of the compound while maintaining reference to the same chemical entity. The variations primarily reflect different approaches to representing the carbothioamide functional group, either as a direct substituent or as a derivative of carbothioic acid.
Molecular Formula and Structural Representation (C₈H₇N₃S)
This compound is characterized by the molecular formula C₈H₇N₃S, with a molecular weight of 177.23 grams per mole. The compound consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom, organized in a specific arrangement that creates its distinctive structure and properties.
The structural representation of this compound can be described in multiple formats:
The structural framework of this compound features a bicyclic heterocyclic system composed of a five-membered pyrazole ring fused to a six-membered pyridine ring. The fusion occurs in a manner where one nitrogen atom of the pyrazole ring is shared with the pyridine ring. A carbothioamide group (–C(=S)NH₂) is attached at the 3-position of the pyrazole portion of the fused ring system. This arrangement creates a planar, aromatic structure with three nitrogen atoms in specific positions that contribute to its chemical properties and potential interactions with biological systems.
Isomeric Variations and Tautomeric Forms
This compound presents intriguing structural variations through isomerism and tautomerism. These variations are significant as they influence the compound's chemical reactivity, physical properties, and potential biological activities.
The carbothioamide functional group (–C(=S)NH₂) in this compound can exist in two principal tautomeric forms:
- Thione form (thioamide) : R–C(=S)–NH₂
- Thiol form (thiolimine) : R–C(SH)=NH
This thione-thiol tautomerism is analogous to that observed in similar thioamide compounds such as thioformamide. Research on related thioamides demonstrates that the equilibrium between these tautomeric forms can be influenced by factors including temperature, solvent polarity, and specific hydrogen-bonding interactions. Studies have shown that in thioformamide and related compounds, the thione form is generally more energetically favorable, being approximately 8 kcal/mol lower in energy than the thiol form.
The tautomeric equilibrium can be represented as:
Thione form (more stable) ⇌ Thiol form (less stable)
R–C(=S)–NH₂ ⇌ R–C(SH)=NH
The pyrazolo[1,5-a]pyridine core structure itself represents a specific isomeric arrangement among several possible pyrazolopyridine systems. Related heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, demonstrate the possibility of different tautomeric forms involving the pyrazole nitrogen atoms (1H- and 2H-isomers). However, in the case of pyrazolo[1,5-a]pyridine, the fusion pattern fixes the position of the nitrogen atoms, limiting tautomeric variations within the ring system itself.
Table: Comparison of Potential Tautomeric Forms of this compound
| Tautomeric Form | Structural Feature | Relative Stability | Potential Influence on Properties |
|---|---|---|---|
| Thione form | C=S with NH₂ | More stable | Greater resonance stabilization, potential hydrogen bond acceptor at S |
| Thiol form | C-SH with C=NH | Less stable | Potential hydrogen bond donor at SH, different electronic distribution |
Research on related heterocyclic compounds containing thioamide groups indicates that specific solvent interactions, particularly hydrogen bonding, can significantly influence the tautomeric equilibrium. Solvent molecules can stabilize particular tautomeric forms through hydrogen-bonding interactions with either the thione sulfur atom or the thiol SH group. These specific interactions may be more influential in determining the predominant tautomeric form than general solvent polarity effects alone.
Understanding these isomeric variations and tautomeric forms is crucial for predicting and interpreting the chemical behavior of this compound in different environments and reaction conditions. The predominant tautomeric form can influence the compound's reactivity, spectroscopic properties, and interactions with potential biological targets.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZMVNAJVUZUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676738 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-44-5 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pyrazolo[1,5-A]pyridine-3-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the empirical formula and a molecular weight of . The compound features a fused pyrazole and pyridine ring structure, which is crucial for its biological activity. The SMILES notation for this compound is S=C(N)C1=C2N(C=CC=C2)N=C1 .
Synthesis
The synthesis of this compound involves several methods, including:
- Nucleophilic Displacement : A common method includes the nucleophilic displacement of sulfur in 5-aminopyrazole-4-carboxamides using α-oxoketene dithioacetals.
- Microwave-Assisted Techniques : These techniques enhance reaction efficiency and yield through controlled heating .
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis and inhibit cell cycle progression in cancer cells. For instance, some derivatives have demonstrated activity comparable to established chemotherapeutics like 5-fluorouracil .
Table 1: Antitumor Activity of Pyrazolo[1,5-A]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5k | HCT116 | 0.15 | Apoptosis induction |
| 6j | MCF7 | 0.25 | Cell cycle arrest |
Antitubercular Activity
This compound has also shown promising results as an antitubercular agent. It has been effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Notably, compounds derived from this scaffold have exhibited MIC values in the low nanomolar range against the H37Rv strain .
Table 2: Antitubercular Activity Against Mycobacterium tuberculosis
| Compound | Strain Type | MIC (µg/mL) | Cytotoxicity (Vero Cells) |
|---|---|---|---|
| 7 | H37Rv | 0.006 | Low |
| 6j | MDR-TB | 0.002–0.004 | Low |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:
- Cancer Cells : It disrupts DNA replication and protein synthesis pathways, leading to cell death.
- Tuberculosis : The compound targets metabolic pathways essential for the survival of Mycobacterium tuberculosis, making it effective against resistant strains .
Study on Antitubercular Efficacy
In a study evaluating the efficacy of Pyrazolo[1,5-A]pyridine derivatives on M. tuberculosis, compound 6j was found to significantly reduce bacterial load in an infected mouse model. This study highlighted its potential as a lead compound for developing new antitubercular agents .
Anticancer Evaluation
A series of derivatives were tested against various cancer cell lines, with compound 5k showing notable potency against HCT116 cells with an IC50 value of 0.15 µM. This suggests that structural modifications can enhance the biological activity of these compounds .
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Pyrazolo[1,5-A]pyridine-3-carbothioamide derivatives have been identified as selective inhibitors of receptor tyrosine kinases such as AXL and c-MET. These kinases are implicated in tumor growth and metastasis. Inhibition of these pathways can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
Case Studies:
- A study demonstrated that pyrazolo[1,5-A]pyridine derivatives exhibited potent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
- Another investigation focused on the structural optimization of these compounds, leading to enhanced selectivity and potency against specific cancer types, particularly those resistant to conventional therapies .
Antitubercular Properties
Therapeutic Potential:
Recent research has highlighted the efficacy of this compound derivatives as novel antitubercular agents. These compounds were designed to combat drug-resistant strains of Mycobacterium tuberculosis.
Findings:
- A series of synthesized derivatives showed promising in vitro activity against both drug-susceptible and drug-resistant strains, with minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL for susceptible strains and 0.004 μg/mL for resistant strains .
- The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazolo ring could significantly enhance antitubercular activity while maintaining low cytotoxicity towards human cells .
Respiratory Syncytial Virus Inhibition
Inhibitory Effects:
Compounds based on the pyrazolo[1,5-A]pyridine scaffold have shown promise as inhibitors of respiratory syncytial virus (RSV), a major cause of respiratory infections.
Research Insights:
- A study reported that certain derivatives demonstrated potent anti-RSV activity with effective concentrations (EC50) below 1 nM, comparable to existing antiviral agents .
- The dihedral angle between the pyrazolo scaffold and amide bond was identified as critical for activity, guiding further structural modifications to improve efficacy against RSV .
Cardiovascular Applications
Potential Benefits:
Pyrazolo[1,5-A]pyridine derivatives have been explored for their cardiovascular benefits, particularly in modulating nitric oxide/cyclic guanosine monophosphate signaling pathways.
Clinical Relevance:
- These compounds may help in treating conditions such as hypertension and heart failure by enhancing vasodilation and reducing platelet aggregation through their action on soluble guanylate cyclase enzymes .
- The development of these compounds could lead to new therapeutic strategies for managing cardiovascular disorders effectively.
Summary Table of Applications
| Application Area | Mechanism/Target | Key Findings |
|---|---|---|
| Anticancer | AXL and c-MET kinase inhibition | Potent activity against various cancers |
| Antitubercular | Inhibition of M. tuberculosis | Low MIC values against resistant strains |
| Respiratory Syncytial Virus | RSV F protein inhibition | EC50 values below 1 nM |
| Cardiovascular Disorders | Modulation of NO/cGMP signaling | Potential treatment for hypertension |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Pyridine vs. Pyrimidine Rings
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines replace the pyridine ring with a pyrimidine ring, altering electronic properties and hydrogen-bonding capabilities. These compounds are widely explored for their:
- Anticancer activity : Derivatives like selitrectinib and larotrectinib target tropomyosin receptor kinase (TRK) fusion proteins .
- Anxiolytic and antiviral properties: Zaleplon, a pyrazolo[1,5-a]pyrimidine, is a non-benzodiazepine sedative .
- Synthetic versatility : Regioselective C3 halogenation using hypervalent iodine reagents enables efficient functionalization under mild, aqueous conditions .
Key Differences :
- The pyrimidine ring enhances π-π stacking interactions in biological systems compared to pyridine.
- Pyrazolo[1,5-a]pyrimidines generally exhibit broader therapeutic applications, while pyrazolo[1,5-a]pyridine derivatives show specificity in antitubercular activity .
Pyrazolo[5,1-c]triazines and 1,3,4-Thiadiazoles
These heterocycles, while structurally distinct, share synthetic pathways with pyrazolo[1,5-a]pyridines. For example, triazole-containing pyrazolo[1,5-a]pyrimidines demonstrate antitrypanosomal activity, highlighting the role of auxiliary heterocycles in modulating bioactivity .
Functional Group Variations
Carboxamide (-CONH₂) vs. Carbothioamide (-C(S)NH₂)
- Pyrazolo[1,5-a]pyridine-3-carboxamides :
- Reduced polarity compared to carboxamides could influence membrane permeability .
Aldehyde (-CHO) and Amine (-NH₂) Derivatives
Pharmacological Profiles
Antitubercular Activity
Pyrazolo[1,5-a]pyridine-3-carboxamides outperform many analogs:
| Compound | MIC (μM) vs. Mtb H37Rv | Key Feature | Reference |
|---|---|---|---|
| Carboxamide derivative 5k | 0.012 | Nanomolar potency, in vivo efficacy | |
| Pyrazolo[1,5-a]pyrimidines | N/A | Limited direct Mtb data |
Anticancer Activity
- Pyrazolo[1,5-a]pyrimidines (e.g., selitrectinib) show IC₅₀ values <10 nM in TRK-dependent cancers .
Preparation Methods
General Synthetic Approach
The core pyrazolo[1,5-a]pyridine framework is typically synthesized via condensation reactions involving pyrazole derivatives and pyridine precursors. The carbothioamide group at the 3-position is introduced through reactions involving thiourea or isothiocyanate derivatives, often via nucleophilic substitution or amidation pathways.
Preparation via Reaction of Pyrazolo[1,5-a]pyridine-3-carbohydrazide with Isothiocyanates
A well-documented method involves the initial synthesis of pyrazolo[1,5-a]pyridine-3-carbohydrazide, which is then reacted with phenyl isothiocyanate or other isothiocyanates to yield the corresponding carbothioamide derivatives.
Step 1: Synthesis of pyrazolo[1,5-a]pyridine-3-carbohydrazide by reacting pyrazolo[1,5-a]pyridine-3-carboxylate with hydrazine hydrate under reflux conditions.
Step 2: Refluxing the carbohydrazide with phenyl isothiocyanate in ethanol for 8–10 hours leads to the formation of 2-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-phenyl-hydrazine-1-carbothioamide derivatives in high yields (up to 89%).
Reaction conditions: Ethanol as solvent, reflux temperature, reaction time 8–10 hours.
Yields: Typically 70–90%, depending on the isothiocyanate used.
Example: Reaction with phenyl isothiocyanate yields compound 6a as white fine crystals with melting point around 240–241 °C.
Spectroscopic confirmation: 1H NMR shows characteristic NH protons and aromatic signals; 13C NMR confirms thioamide and carbonyl carbons at δ ~178 and 164 ppm respectively.
Alternative Preparation via Thiourea Reaction with Bromo-Substituted Precursors
Another synthetic route involves the reaction of bromo-substituted pyrazolo[1,5-a]pyridine derivatives with thiourea to directly introduce the carbothioamide group.
Step: 2-bromo-1-(substituted pyrazolo[1,5-a]pyridine) ethanone reacts with thiourea to form the corresponding thioamide.
Reaction conditions: Typically performed under reflux in appropriate solvents such as ethanol or acetic acid.
Advantages: This method provides an efficient route to carbothioamide derivatives without the need for intermediate carbohydrazides.
Amidation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
Direct amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid or its esters with thiourea or related sulfur-containing nucleophiles can also yield carbothioamide derivatives.
Method: Activation of the carboxylic acid group followed by nucleophilic attack by thiourea.
Conditions: Amidation reagents such as coupling agents or acid chlorides may be used to facilitate the reaction.
Outcome: Formation of pyrazolo[1,5-a]pyridine-3-carbothioamide with good purity and yield.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | Phenyl isothiocyanate | Reflux in EtOH, 8–10 h | 2-(Pyrazolo[1,5-a]pyridine-3-carbonyl)-N-phenyl-hydrazine-1-carbothioamide | 70–89 | High yield; well-characterized by NMR |
| 2 | 2-Bromo-substituted pyrazolo[1,5-a]pyridine ethanone | Thiourea | Reflux in EtOH or AcOH | This compound | Moderate | Direct thioamide formation |
| 3 | Pyrazolo[1,5-a]pyridine-3-carboxylic acid/ester | Thiourea or sulfur nucleophiles | Amidation with coupling agents | This compound | Good | Requires activation of acid group |
Detailed Research Findings and Analytical Data
NMR Spectroscopy: The carbothioamide group is confirmed by characteristic NH proton signals in the 1H NMR spectrum typically appearing downfield (δ 8.0–11.0 ppm) due to hydrogen bonding and the presence of the thiocarbonyl group. The 13C NMR spectrum shows signals around δ 178 ppm corresponding to the thiocarbonyl carbon (C=S).
Elemental Analysis: Confirms the incorporation of sulfur and nitrogen consistent with carbothioamide functionality.
Reaction Mechanism Insight: The reaction of carbohydrazide with isothiocyanate proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isothiocyanate, forming the thiourea linkage that constitutes the carbothioamide group.
Reactivity: The presence of substituents on the pyrazolo[1,5-a]pyridine ring can influence the reaction rate and yield, with electron-donating groups generally facilitating nucleophilic substitution.
Q & A
Q. What are the standard synthetic routes for Pyrazolo[1,5-A]pyridine-3-carbothioamide?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, hydrazine hydrate reacts with enamine precursors under controlled conditions to yield pyrazolo[1,5-a]pyridine derivatives. Substituents at the 3-position (e.g., carbothioamide groups) are introduced using thiourea or thioamide precursors in polar aprotic solvents like DMF, followed by purification via column chromatography and recrystallization . Key intermediates are characterized using NMR, NMR, and mass spectrometry to confirm structural integrity .
Q. How is the purity and structural identity of this compound validated experimentally?
Purity is assessed using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC). Structural confirmation involves and NMR to verify proton environments and carbon frameworks, respectively. Mass spectrometry (ESI-TOF) provides molecular ion peaks matching the theoretical mass. For crystalline derivatives, X-ray diffraction may resolve stereochemical details .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Antimycobacterial activity is assessed via the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC (Minimum Inhibitory Concentration) values reported in µg/mL. Cytotoxicity is tested using mammalian cell lines (e.g., Vero cells) via MTT assays to determine selectivity indices . Antimicrobial activity against Gram-positive/negative bacteria and fungi is evaluated using agar dilution methods .
Q. What spectroscopic techniques are critical for characterizing synthetic intermediates?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretching at ~1100–1250 cm). NMR resolves substituent effects on aromatic protons (δ 7.0–9.0 ppm), while NMR confirms carbonyl/thioamide carbons (δ 160–180 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas .
Q. How are reaction conditions optimized for high-yield synthesis?
Solvent selection (e.g., ethanol for recrystallization), temperature control (reflux at 80–100°C), and catalyst use (e.g., KCO for nucleophilic substitutions) are critical. Microwave-assisted synthesis reduces reaction times for cyclization steps, improving yields by 15–20% compared to conventional heating .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence antitubercular activity?
Substituting the carbothioamide group with carboxamide or thiourea alters hydrogen-bonding interactions with mycobacterial targets. For example, diaryl derivatives (e.g., 5-aryl-7-aryl substitutions) enhance lipophilicity, improving membrane permeability and MIC values (e.g., 0.5 µg/mL against drug-resistant strains) . Computational docking studies suggest that electron-withdrawing groups (e.g., -NO) optimize binding to M. tuberculosis enoyl-ACP reductase .
Q. What strategies address discrepancies in biological activity between in vitro and in vivo models?
Poor pharmacokinetic profiles (e.g., rapid hepatic metabolism) may explain reduced in vivo efficacy despite potent in vitro activity. Strategies include prodrug design (e.g., esterification of carboxyl groups) or nanoparticle encapsulation to enhance bioavailability. Pharmacodynamic studies in murine models monitor plasma half-life and tissue distribution .
Q. How can computational tools guide the design of derivatives with reduced cytotoxicity?
QSAR (Quantitative Structure-Activity Relationship) models identify substituents correlating with low cytotoxicity (e.g., polar groups at the 7-position). Molecular dynamics simulations predict interactions with off-target human kinases, enabling selective modifications. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling filters candidates with favorable safety margins .
Q. What mechanistic insights explain resistance development in microbial targets?
Resistance mutations (e.g., in M. tuberculosis KatG enzyme) reduce prodrug activation. Synergistic studies with adjuvants (e.g., efflux pump inhibitors like verapamil) restore susceptibility. Transcriptomic analysis of resistant strains reveals upregulated efflux genes (e.g., Rv1258c), guiding combination therapies .
Q. How are multi-component reactions (MCRs) applied to diversify the pyrazolo[1,5-a]pyridine scaffold?
MCRs using chalcones, enaminones, and heterocyclic amines enable one-pot synthesis of 5,7-diaryl derivatives. For example, KOH-mediated tandem reactions of 1H-pyrazol-3-amines with chalcones yield substituted pyrazolo[1,5-a]pyrimidines with antimicrobial activity. Microwave irradiation accelerates these reactions, achieving yields >85% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
